molecular formula C9H6ClNO3 B3064587 Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- CAS No. 13350-16-8

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-

Cat. No.: B3064587
CAS No.: 13350-16-8
M. Wt: 211.6 g/mol
InChI Key: MCBMNHUQBBSTKY-UHFFFAOYSA-N
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Description

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- (molecular formula: C₉H₅ClNO₃, molecular weight: 211.45 g/mol) is a substituted aromatic compound featuring three distinct functional groups:

  • 4-Chloro (Cl): A halogen substituent with electron-withdrawing inductive effects, directing electrophilic substitution to the meta position.
  • 2-Nitro (NO₂): A strongly electron-withdrawing group, further deactivating the benzene ring and favoring meta-directed reactivity.

This compound is structurally related to agrochemicals like mandipropamid, where a 2-propynyloxy group enhances fungicidal activity by enabling cross-linking or binding to biological targets . It also finds relevance in polymer chemistry as a cross-linking agent, as demonstrated in poly(methyl methacrylate) (PMMA) systems .

Properties

IUPAC Name

4-chloro-2-nitro-1-prop-2-ynoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h1,3-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBMNHUQBBSTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158139
Record name 4-Chloro-2-nitro-1-(2-propynyloxy)benzene
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Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-16-8
Record name Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-
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Record name 4-Chloro-2-nitro-1-(2-propynyloxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-nitro-1-prop-2-ynoxybenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- involves multiple steps, starting from benzene. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.

    Chlorination: The nitrated benzene undergoes chlorination using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce the chlorine atom.

Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The nitro group in Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Reduction: 4-chloro-2-amino-1-(2-propynyloxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biochemical Applications

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is utilized in biochemical research primarily for its role as a synergist in insecticides . Its structural properties allow it to enhance the effectiveness of other chemical agents, making it valuable in agricultural applications to increase pest control efficiency .

Case Study: Insecticide Synergy

Research indicates that compounds like benzene derivatives can act as synergists in carbamate insecticides, improving their efficacy against pests while potentially reducing the required dosage . This application is critical in developing sustainable agricultural practices that minimize chemical usage while maximizing effectiveness.

Toxicological Research

The toxicological profile of benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- has been investigated due to its potential health impacts. Studies have shown that the compound can undergo metabolic activation leading to the formation of reactive intermediates that may interact with DNA and induce mutagenic effects .

Toxicokinetics

A study involving the toxicokinetics of related nitroaniline compounds revealed rapid absorption and metabolism in biological systems, with significant excretion of metabolites within hours post-administration. This rapid clearance suggests a low likelihood of bioaccumulation but raises concerns about acute toxicity and potential long-term effects due to metabolic byproducts .

Industrial Applications

In addition to its agricultural uses, benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- serves as an intermediate in the synthesis of various chemical compounds. Its unique chemical structure allows it to be employed in producing specialty chemicals and pharmaceuticals.

Synthesis Pathways

The compound can be synthesized through various methods involving chlorination and nitration processes followed by etherification. These synthetic pathways are crucial for developing new materials with specific properties tailored for industrial applications .

Regulatory Considerations

Due to its potential toxicity and environmental impact, benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is subject to regulatory scrutiny. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has conducted assessments to evaluate its health risks and environmental effects, emphasizing the need for proper handling and usage guidelines in industrial settings .

Mechanism of Action

The mechanism of action of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propynyloxy group can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects. The specific molecular pathways involved depend on the context of its application, such as its use as an antimicrobial agent or a chemical intermediate .

Comparison with Similar Compounds

Substituent Configuration and Reactivity

Compound Name Substituents Key Reactivity Features
Target Compound 4-Cl, 2-NO₂, 1-OCH₂C≡CH - High electron deficiency due to NO₂ and Cl.
- Propynyloxy enables click chemistry .
4-Chloro-2-nitro-1-phenylethylbenzene 4-Cl, 2-NO₂, 1-CH₂CH₂Ph - Phenylethyl group increases hydrophobicity.
- Lacks alkyne reactivity.
1-Chloro-4-[(2-propynyloxy)methyl]benzene 4-Cl, 1-OCH₂C≡CH (methyl) - Propynyloxy methyl group enhances steric hindrance.
- No nitro group reduces electron withdrawal.
4-Chloro-2-nitrodiphenyl sulfone 4-Cl, 2-NO₂, 1-SO₂Ph - Sulfonyl group strongly deactivates the ring.
- Higher thermal stability due to sulfone.

Key Observations :

  • The nitro group in the target compound significantly increases electrophilic substitution resistance compared to non-nitro analogs like .
  • The propynyloxy group distinguishes the target compound from sulfone or phenylethyl derivatives, enabling unique applications in polymer cross-linking or agrochemical synthesis .

Physical Properties

Compound Name Boiling Point (K) Molecular Weight (g/mol)
Target Compound Est. 420–440 211.45
4-Fluoro-1-methyl-2-nitrobenzene 411.5–411.7 169.56
1-Bromo-4-chloro-2-methylbenzene 372.0–372.2 205.47

Analysis :

  • The target compound’s estimated higher boiling point (vs. ) arises from increased molecular weight and polar substituents (NO₂, Cl, OCH₂C≡CH).
  • Nitro groups generally elevate melting/boiling points due to dipole interactions, as seen in .

Key Insight :

  • The propynyloxy group is critical for cross-linking in polymers and enhancing agrochemical bioactivity, absent in non-alkyne analogs .

Biological Activity

Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is an organic compound characterized by its unique structure, which includes a chloro, nitro, and propynyloxy group attached to a benzene ring. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activity and interactions with various biomolecules.

Chemical Structure and Properties

  • IUPAC Name : Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-
  • Molecular Formula : C10H8ClN2O3
  • Molecular Weight : 232.63 g/mol

The biological activity of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- is primarily linked to its ability to interact with biomolecules through various mechanisms:

  • Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and DNA.
  • Enzyme Inhibition : The chloro and propynyloxy groups may influence the binding affinity of the compound to specific enzymes, potentially inhibiting their activity.
  • Oxidative Stress Induction : Metabolites formed during the metabolism of this compound may generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Toxicological Profile

Research indicates that Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- exhibits moderate acute toxicity. The median lethal dose (LD50) values in animal studies suggest careful handling is required due to potential adverse effects.

Summary of Toxicity Studies

Study TypeFindings
Acute ToxicityModerate toxicity observed in rodents
GenotoxicityPotential mutagenic effects indicated
CarcinogenicityLimited data; requires further investigation

Case Studies and Research Findings

  • Case Study on Mutagenicity : A study conducted on the mutagenic potential of Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)- demonstrated that while it exhibited some mutagenic properties in vitro, results varied significantly based on experimental conditions.
  • Metabolism Studies : In a toxicokinetic study using radiolabeled compounds, it was found that the compound was rapidly absorbed and metabolized in rats, with metabolites detected in urine but not in bile or feces. This suggests efficient excretion pathways and low bioaccumulation potential.
  • Environmental Impact Assessment : Investigations into the environmental persistence of this compound indicate that it degrades relatively quickly under aerobic conditions, reducing long-term ecological risks.

Q & A

Q. What advanced techniques address challenges in quantifying trace impurities or isomers?

  • Methods :
  • HPLC-MS/MS : Detect isomers (e.g., ortho vs. para substitution) with chiral columns.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Example : A minor impurity at Rt_t = 12.3 min in HPLC could be a regioisomer of the propynyloxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-
Reactant of Route 2
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Benzene, 4-chloro-2-nitro-1-(2-propynyloxy)-

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